Product packaging for 4,4'-(Chloromethylene)-bis-benzonitrile(Cat. No.:CAS No. 112809-57-1)

4,4'-(Chloromethylene)-bis-benzonitrile

Cat. No.: B043993
CAS No.: 112809-57-1
M. Wt: 252.7 g/mol
InChI Key: GMPXGIUUGTZYAZ-UHFFFAOYSA-N
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Description

4,4'-(Chloromethylene)-bis-benzonitrile (CAS 112809-57-1) is a high-value chemical intermediate of significant interest in pharmaceutical research and development. This compound, with the molecular formula C 15 H 9 ClN 2 and a molecular weight of 252.7 g/mol, serves as a critical precursor in the synthesis of complex organic molecules. Its primary research application is as a key intermediate in the synthetic pathway of Letrozole, a potent non-steroidal aromatase inhibitor. The structure of this compound, featuring a chloromethylene bridge connecting two benzonitrile groups, provides a versatile scaffold for further chemical transformations. The chloromethyl group is a reactive site that can undergo various nucleophilic substitution reactions, enabling researchers to build more complex molecular architectures. The compound can be synthesized via the zinc chloride-catalyzed chloromethylation of bis(4-cyanophenyl)methanol, a process optimized for yield and purity. This product is intended for laboratory research purposes only and is strictly not designed for human therapeutic use or veterinary applications. Researchers are advised to handle this material with appropriate personal protective equipment as it is a suspected skin and eye irritant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClN2 B043993 4,4'-(Chloromethylene)-bis-benzonitrile CAS No. 112809-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[chloro-(4-cyanophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPXGIUUGTZYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Chloromethylene Bis Benzonitrile

Strategies for Constructing the Diarylchloromethane Core

The formation of the diarylchloromethane structure is the critical step in the synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile. This can be accomplished by either introducing the chloromethyl group onto a pre-existing benzonitrile (B105546) ring through an electrophilic substitution reaction or by coupling two separate aryl moieties, one of which contains the chloromethyl precursor.

Electrophilic Chloromethylation of Benzonitrile Derivatives

Electrophilic chloromethylation involves the direct introduction of a chloromethyl group (-CH₂Cl) onto the aromatic rings of benzonitrile. This method is a common and direct approach to forming the diarylchloromethane core. The reaction typically proceeds via an electrophilic aromatic substitution mechanism where a chloromethyl cation or its equivalent acts as the electrophile.

The Blanc chloromethylation is a well-established method for introducing a chloromethyl group onto an aromatic ring. google.com In the context of synthesizing this compound, this reaction would involve the chloromethylation of benzonitrile. The typical reagents for the Blanc reaction are formaldehyde (B43269) (or a source thereof, such as paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst. google.comdur.ac.uk

A common catalyst employed in this reaction is zinc chloride (ZnCl₂). google.comgoogle.com The reaction is typically carried out by passing dry hydrogen chloride gas through a mixture of the aromatic substrate, paraformaldehyde, and the catalyst in a suitable solvent. google.com The temperature and reaction time are critical parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts, such as diarylmethane and other polymeric materials. dur.ac.uk For instance, in the analogous synthesis of 4,4'-bis(chloromethyl)-biphenyl, a process involving biphenyl (B1667301), paraformaldehyde, and zinc chloride under a stream of HCl gas has been reported. google.com

ReactantsCatalystConditionsProduct
Benzonitrile, Paraformaldehyde, HClZnCl₂Anhydrous, 25-35°C, 22-26 hoursThis compound
Biphenyl, Paraformaldehyde, HClZnCl₂Normal pressure, 25-35°C, 22-26 hours4,4'-bis(chloromethyl)-biphenyl google.com

This table presents hypothetical conditions for benzonitrile based on analogous reactions.

Paraformaldehyde serves as a convenient and solid source of formaldehyde for chloromethylation reactions. google.comnih.gov Its depolymerization in the presence of an acid catalyst generates the necessary formaldehyde in situ. researchgate.net The choice of acid catalyst can significantly influence the reaction's outcome. While zinc chloride is widely used, other Lewis acids such as aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk However, strong Lewis acids like aluminum chloride may promote the formation of diarylmethane byproducts. dur.ac.uk

In a typical procedure for a related compound, 4,4'-bis(chloromethyl)-biphenyl, the reactants are mixed in a solvent like petroleum ether, and dry HCl gas is introduced to drive the chloromethylation. google.com The reaction temperature is generally kept moderate to control the selectivity of the reaction. google.com After the reaction is complete, the crude product is typically isolated by filtration and purified by recrystallization. google.com

Formaldehyde SourceAcid CatalystSolventTemperature
ParaformaldehydeZinc ChloridePetroleum Ether25-35°C google.com
ParaformaldehydeZinc ChlorideToluene/Isooctanoic Acid40-65°C

This table illustrates common conditions used in chloromethylation reactions.

Cross-Coupling Reactions for Diarylmethane Formation

An alternative approach to constructing the diarylchloromethane core involves the use of transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile way to form carbon-carbon bonds and can be adapted to synthesize diarylmethanes. nih.govresearchgate.net

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. illinois.edu To synthesize this compound using this approach, one could envision coupling a 4-cyanobenzylzinc halide with 4-chlorobenzonitrile (B146240) or a related electrophile. Alternatively, a 4-cyanophenylzinc halide could be coupled with a 4-(chloromethyl)benzonitrile (B47464) derivative.

Recent advancements have shown that cobalt catalysts can also effectively mediate Negishi cross-coupling for the synthesis of diarylmethanes. nih.govnih.gov These reactions often proceed under mild conditions with high selectivity. nih.gov A general procedure involves the reaction of an arylmethylzinc bromide with an aryl halide in the presence of a cobalt(II) bromide catalyst. nih.gov

Organozinc ReagentAryl HalideCatalystKey Features
Arylmethylzinc bromideAryl iodide/bromideCoBr₂Mild conditions, high selectivity nih.gov
2,4,6-trimethoxyphenylzinc chlorideBenzyl halidesPd(DPEPhos)Cl₂Good yields for functionalized diarylmethanes flinders.edu.au

This table provides examples of Negishi coupling for diarylmethane synthesis.

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. youtube.com For the synthesis of the target molecule, a plausible Suzuki coupling strategy would involve the reaction of a 4-cyanobenzylboronic acid or ester with 4-chlorobenzonitrile.

The Suzuki coupling has been successfully applied to the synthesis of sterically demanding aryl-alkyl linkages. rsc.org The choice of ligand for the palladium catalyst is crucial for achieving high reactivity and broad substrate scope. rsc.org The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for the synthesis of complex molecules. nih.gov

Organoboron ReagentOrganic HalideCatalyst SystemNoteworthy Aspects
Arylboronic acidBenzylic carbonate[Pd(η³-C₃H₅)Cl]₂ / dpppeHigh yields of diarylmethanes
Secondary alkylboronic acidsDi-ortho-substituted aryl halidesPd-AntPhosEfficient for sterically hindered couplings rsc.org

This table showcases the versatility of Suzuki coupling in forming aryl-alkyl bonds.

Introduction of Nitrile Functional Groups onto Phenyl Rings

The formation of the aryl-nitrile bond is a critical transformation in organic synthesis. For a substrate like this compound, this would typically involve a double cyanation reaction on a precursor such as bis(4-halophenyl)chloromethane.

The palladium-catalyzed cross-coupling of cyanide sources with aryl halides has become the most prevalent method for synthesizing benzonitriles due to its mild conditions and broad functional group tolerance. nih.gov This approach is a significant improvement over traditional methods like the Rosenmund-von Braun reaction, which requires stoichiometric copper(I) cyanide at high temperatures.

The palladium-catalyzed cyanation of aryl halides, first reported by Takagi, has undergone extensive development to become a highly efficient synthetic tool. nih.gov The reaction typically involves an aryl chloride or bromide as the substrate, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst.

A significant challenge in these reactions is catalyst deactivation, or "poisoning," by excess cyanide ions, which can bind strongly to the palladium center. nih.gov Modern protocols have largely overcome this issue through the careful selection of ligands and the use of cyanide sources with low solubility in organic solvents, which maintains a low concentration of free cyanide. The application of these methods to a di-halide precursor would enable the synthesis of this compound. Nickel-catalyzed systems have also been developed as a cost-effective alternative to palladium for these transformations. organic-chemistry.org

To mitigate the high toxicity of simple cyanide salts like KCN and NaCN, significant research has focused on developing safer alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a particularly valuable reagent. nih.govacs.org It is a non-toxic, air-stable solid that serves as an effective cyanide source in palladium- and nickel-catalyzed reactions. acs.orgscispace.com

Reactions using K₄[Fe(CN)₆] often employ biphasic solvent systems, such as a 1:1 mixture of an organic solvent (e.g., dioxane) and water, to overcome the innate insolubility of the salt in organic media. acs.orgorganic-chemistry.org The presence of a base, such as sodium carbonate or potassium acetate, is also common. organic-chemistry.org Although the transfer of the cyanide group from the stable ferrocyanide complex to the palladium catalyst may require higher temperatures than reactions with KCN, the safety benefits are substantial. nih.gov This method is highly effective for the cyanation of a wide range of aryl chlorides and bromides, making it a prime candidate for the double cyanation required to produce this compound. nih.govorganic-chemistry.org

Table 1: Comparison of Cyanide Sources for Transition Metal-Catalyzed Cyanation

Cyanide Source Chemical Formula Toxicity Key Features & Conditions
Potassium Cyanide KCN High Highly reactive; often used in early methods; can lead to catalyst poisoning.
Zinc Cyanide Zn(CN)₂ High Lower solubility in organic solvents helps control cyanide concentration. organic-chemistry.org

While direct cyanation of aryl halides is the most common route, nitrile groups can also be formed from other functionalities. The Sandmeyer reaction, for instance, involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. scispace.com A hypothetical synthesis of this compound could therefore start from 4,4'-(chloromethylene)dianiline. Another established method is the dehydration of primary amides. A precursor like 4,4'-(chloromethylene)dibenzamide could be converted to the target dinitrile using a dehydrating agent. These multistep routes are generally less direct than cross-coupling reactions. orgsyn.org

Cyanation Reactions of Aryl Halides or Diazo Compounds

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving high yields in the synthesis of this compound via double cyanation requires careful optimization of the catalyst system, solvent, base, and temperature. The goal is to ensure both cyanation reactions proceed to completion efficiently without significant side reactions or catalyst deactivation.

The choice of catalyst, and particularly the ancillary ligand bound to the metal center, is crucial for a successful cyanation reaction. For palladium-catalyzed reactions involving aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step. nih.gov

Ligands such as XPhos and chelating phosphines like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have proven effective. nih.govnih.gov The development of palladacycle precatalysts has also been a significant advance. These stable, well-defined catalyst precursors can prevent poisoning during the initial catalyst formation phase, allowing for lower catalyst loadings and faster, more reproducible reactions. nih.govmit.edu For nickel-catalyzed systems, ligands such as JosiPhos have been used successfully in combination with K₄[Fe(CN)₆]. acs.org The selection of the optimal catalyst system depends on the specific halide (Cl, Br, I) on the diarylmethane precursor.

Table 2: Selected Catalyst Systems for the Cyanation of Aryl Chlorides

Catalyst System (Precatalyst/Ligand) Cyanide Source Base Solvent System Temperature (°C) Typical Yields Reference
Pd/CM-phos K₄[Fe(CN)₆]·3H₂O Na₂CO₃ MeCN / Water 70 High (up to 96%) organic-chemistry.org
Palladacycle / XPhos K₄[Fe(CN)₆]·3H₂O KOAc Dioxane / Water 100 High nih.gov
Ni(II) Precatalyst / JosiPhos K₄[Fe(CN)₆] Et₃N DMAc / Water 120 Good acs.org

Solvent Effects and Temperature Control in Reaction Efficacy

The choice of solvent and the regulation of temperature are critical parameters in the synthesis of complex molecules like this compound. These factors directly influence reaction rate, yield, and the purity of the final product by affecting reactant solubility, catalyst activity, and the stability of reactive intermediates.

Solvent Effects:

In related Friedel-Crafts reactions, the solvent's role extends beyond simply dissolving reactants. google.comgoogle.com Polar aprotic solvents are often employed in syntheses involving nitrile functionalities. For instance, solvents like dimethylformamide (DMF), dimethylacetamide, and N-methyl-2-pyrrolidone are frequently used in nucleophilic substitution reactions to produce complex benzonitriles. google.comgoogle.com The solvent can influence the reaction pathway; for example, in some cases, solvent-free approaches using mechanochemical methods like ball milling have been shown to produce high yields with reduced reaction times and environmental impact. mdpi.com

The selection of an appropriate solvent is also crucial for the work-up and purification stages. After the primary reaction, a different solvent may be used for recrystallization to isolate the product from impurities. google.com The ideal solvent system is one that not only facilitates the desired reaction but also minimizes the formation of side products and allows for easy separation of the target compound. mdpi.com

Temperature Control:

Temperature management is paramount for controlling the selectivity and preventing unwanted side reactions. Friedel-Crafts reactions can be highly exothermic, and inadequate temperature control can lead to the formation of isomers and polymeric by-products. google.com For many related syntheses, the reaction is initiated at a low temperature, which is then carefully raised to a specific setpoint to drive the reaction to completion. For example, a process might involve initiating a reaction at 35-45°C and then increasing the temperature to 45-55°C for a set period. google.com In other cases involving sensitive intermediates, reactions are conducted at sustained low temperatures, such as between -25°C and +5°C, to ensure high selectivity and yield. google.com Precise temperature control ensures that the desired product is formed preferentially over potential isomers or degradation products.

Interactive Table: Influence of Reaction Parameters on Synthesis

ParameterEffect on ReactionCommon Examples/RangesRationale
Solvent Influences reactant solubility, reaction rate, and stabilizes intermediates.Aprotic solvents (e.g., DMF, Chlorobenzene), or solvent-free conditions. google.comgoogle.commdpi.comAprotic solvents can accelerate nucleophilic reactions, while solvent-free methods can be more environmentally benign. mdpi.commdpi.com
Temperature Controls reaction kinetics and selectivity; prevents side reactions.Initiating at low temperatures (-25°C to 0°C) and proceeding at moderate temperatures (50°C to 110°C). google.comLow initial temperatures control exothermic processes and improve selectivity, while higher temperatures ensure the reaction proceeds to completion.
Catalyst Facilitates bond formation, typically a Lewis acid in Friedel-Crafts reactions.Aluminum chloride (AlCl₃), Antimony pentahalide. google.comgoogle.comLewis acids activate the electrophile, making the aromatic ring substitution more efficient. google.com

Strategies for By-product Management and Recycling

In industrial chemical synthesis, managing by-products is essential for maximizing yield, ensuring product purity, and minimizing environmental impact. The synthesis of this compound can be expected to generate side products through incomplete reactions or secondary reactions.

Common By-products and Impurities:

The primary reaction may lead to the formation of regioisomers, where functional groups are attached at different positions on the aromatic rings. google.comresearchgate.net For example, in the synthesis of the related compound Letrozole, the formation of the undesired 4,4'-(4H-1,2,4-triazol-4-ylmethylene)bisbenzonitrile regioisomer is a significant issue that necessitates purification steps. researchgate.net Other potential by-products include mono-substituted intermediates (where only one benzonitrile ring has reacted) and polymeric materials resulting from multiple uncontrolled alkylation events.

Management and Recycling Strategies:

Purification techniques are critical for removing persistent impurities. Column chromatography is a common laboratory method for separating the desired product from closely related by-products. researchgate.net At an industrial scale, purification is often achieved through recrystallization, where a specific solvent or mixture of solvents is used to selectively crystallize the high-purity product, leaving impurities behind in the solution. google.com The choice of solvent for recrystallization is crucial; solvents like methanol (B129727) or isopropanol (B130326) have been used effectively for purifying similar benzonitrile compounds. google.com

Interactive Table: By-product Management Approaches

StrategyDescriptionExample ApplicationBenefit
By-product Recycling The isolated by-product stream is fed back into the reactor.In related chloromethylation processes, waste residues are reintroduced into subsequent batches.Increases overall yield, reduces waste, and can suppress the formation of new side products.
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize.Using solvents like methanol or isopropanol to purify crude product and remove regioisomers. google.comAchieves high product purity by separating the target compound from soluble impurities.
Chromatography The product mixture is passed through a stationary phase (e.g., silica (B1680970) gel) to separate components based on polarity.Silica gel chromatography is used to separate the desired product from regioisomeric impurities. researchgate.netProvides excellent separation for achieving very high purity, especially at the lab scale.
Solvent Extraction Uses two immiscible liquids to separate the desired intermediate from its impurities based on differential solubility. google.comA two-phase system of an aqueous and a water-immiscible solvent can extract impurities from the desired intermediate. google.comEffective for removing specific types of impurities prior to final product isolation.

Chemical Reactivity and Transformation Pathways of 4,4 Chloromethylene Bis Benzonitrile

Nucleophilic Substitution Reactions at the Chloromethylene Center

The central carbon atom, bonded to a chlorine atom and two 4-cyanophenyl rings, is an electrophilic site prone to attack by a wide range of nucleophiles. As a secondary benzylic halide, it can undergo nucleophilic substitution through both SN1 and SN2 pathways. ucalgary.cakhanacademy.org The choice of mechanism is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. stackexchange.comyoutube.com Strong nucleophiles tend to favor the SN2 mechanism, while weaker nucleophiles and polar protic solvents that can stabilize a carbocation intermediate favor the SN1 pathway. libretexts.orgyoutube.com

When treated with oxygen-based nucleophiles, 4,4'-(Chloromethylene)-bis-benzonitrile is expected to form ether derivatives. The reaction with alcohols (alkoxides) or phenols (phenoxides) results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond. These reactions are fundamental in synthetic organic chemistry for constructing diarylmethyl ethers or alkyl diarylmethyl ethers.

With Alcohols : In the presence of a base, or by using the corresponding alkoxide, alcohols can act as effective nucleophiles. For instance, reaction with methanol (B129727) or ethanol would yield the corresponding methyl or ethyl ether.

With Phenols : Similarly, phenols, typically after deprotonation with a base to form more nucleophilic phenoxides, can displace the chloride to form a diarylmethyl phenyl ether.

Table 1: Representative Reactions with Oxygen-Based Nucleophiles
NucleophileTypical Reagents/ConditionsExpected Product
Methanol (CH₃OH)Sodium methoxide (NaOCH₃) in Methanol4,4'-(Methoxymethylene)-bis-benzonitrile
Ethanol (C₂H₅OH)Sodium ethoxide (NaOC₂H₅) in Ethanol4,4'-(Ethoxymethylene)-bis-benzonitrile
Phenol (C₆H₅OH)Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃), Phenol4,4'-(Phenoxymethylene)-bis-benzonitrile

Nitrogen-based nucleophiles react readily with the benzylic chloride center to form new carbon-nitrogen bonds, leading to a variety of nitrogen-containing compounds.

Amines : Primary and secondary amines can be alkylated by this compound to produce secondary and tertiary amines, respectively. These reactions are crucial for building more complex molecular frameworks.

Azides : The azide ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for SN2 reactions. nih.gov The resulting benzylic azide is a versatile intermediate that can be subsequently reduced to a primary amine or used in cycloaddition reactions, such as the "click" reaction. nih.gov

Table 2: Representative Reactions with Nitrogen-Based Nucleophiles
NucleophileTypical Reagents/ConditionsExpected Product
Ammonia (NH₃)Aqueous or alcoholic ammonia solution4,4'-(Aminomethylene)-bis-benzonitrile
Butylamine (C₄H₉NH₂)In a suitable solvent like THF or Acetonitrile4,4'-((Butylamino)methylene)-bis-benzonitrile
Sodium Azide (NaN₃)In a polar aprotic solvent like DMF or DMSO4,4'-(Azidomethylene)-bis-benzonitrile

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles. These reactions are fundamental for extending the carbon skeleton of the molecule.

Organometallic Reagents : While potent organometallic reagents like Grignard or organolithium reagents could react at the chloromethylene center, their high basicity and nucleophilicity might lead to side reactions with the nitrile groups.

Enolates : Softer carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), are highly effective. In the presence of a base, these compounds form a resonance-stabilized carbanion that can readily displace the chloride in an SN2 fashion, leading to alkylated products.

Table 3: Representative Reactions with Carbon-Based Nucleophiles
NucleophileTypical Reagents/ConditionsExpected Product
Cyanide (CN⁻)Sodium cyanide (NaCN) in DMSO2-(Bis(4-cyanophenyl)methyl)malononitrile
Diethyl malonate enolateSodium ethoxide (NaOEt), Diethyl malonateDiethyl 2-(bis(4-cyanophenyl)methyl)malonate

Reactions Involving the Nitrile Functional Groups

The two nitrile (-C≡N) groups on the phenyl rings are versatile functional groups that can be converted into other important chemical moieties, primarily carboxylic acids, amides, or amines.

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. libretexts.orglibretexts.org The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis : Heating the compound with an aqueous acid (e.g., H₂SO₄ or HCl) will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. organicchemistrytutor.com Vigorous, prolonged heating ensures the complete hydrolysis of both nitrile groups, through the intermediate diamide, to the corresponding dicarboxylic acid, 4,4'-(carboxymethylene)-bis-benzoic acid. libretexts.orggoogle.com

Base-Catalyzed Hydrolysis : Refluxing with an aqueous base (e.g., NaOH) also leads to hydrolysis. The hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.org The initial product is the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the dicarboxylic acid. libretexts.org Under carefully controlled, milder basic conditions, it may be possible to stop the reaction at the diamide stage. organicchemistrytutor.com

Table 4: Hydrolysis of Nitrile Groups
ConditionsIntermediate ProductFinal Product
Aqueous Acid (e.g., H₂SO₄, HCl), Heat4,4'-(Carbamoylmethylene)-bis-benzamide4,4'-(Carboxymethylene)-bis-benzoic acid
Aqueous Base (e.g., NaOH), Heat, followed by Acid workup4,4'-(Carbamoylmethylene)-bis-benzamide4,4'-(Carboxymethylene)-bis-benzoic acid

The nitrile groups can be reduced to primary amines (-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation. This transformation is a valuable method for synthesizing benzylic amines.

Catalytic Hydrogenation : This method involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a widely used industrial method for nitrile reduction.

Chemical Reduction : Potent hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the laboratory-scale reduction of nitriles to primary amines. Other specialized borane reagents can also be employed, sometimes offering greater chemoselectivity. nih.govorganic-chemistry.orgorganic-chemistry.org The reduction converts both nitrile groups into aminomethyl groups, yielding 4,4'-(chloromethylene)-bis(benzylamine).

Table 5: Reduction of Nitrile Groups
Reagents/ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄) in THF, followed by H₂O workup4,4'-(Chloromethylene)-bis(benzylamine)
H₂ gas, Raney Nickel or Pd/C catalyst, High pressure4,4'-(Chloromethylene)-bis(benzylamine)
Diisopropylaminoborane (BH₂N(iPr)₂), cat. LiBH₄4,4'-(Chloromethylene)-bis(benzylamine)

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Click Chemistry Analogues)

The nitrile functional groups within this compound are prime candidates for participating in cycloaddition reactions, most notably [3+2] cycloadditions. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic compounds. dntb.gov.uaresearchgate.net

A significant transformation in this category is the reaction of the nitrile groups with azide compounds, such as sodium azide, to form tetrazole rings. chalcogen.ronih.gov This reaction is a well-established method for converting nitriles into tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry. nih.govbeilstein-archives.org The process involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov This transformation is often catalyzed by ammonium chloride or a Lewis acid like zinc chloride and is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). chalcogen.ronih.gov

The synthesis of tetrazoles from nitriles can be considered an analogue of "click chemistry." creativepegworks.com Click chemistry describes a set of reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific. The azide-nitrile cycloaddition shares many of these characteristics, providing a robust and efficient method for molecular assembly. creativepegworks.com

Table 1: Conditions for [3+2] Cycloaddition of Nitriles to Tetrazoles

Reagent Catalyst/Additive Solvent Temperature Product
Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) DMF 110-120 °C 5-substituted-1H-tetrazole
Sodium Azide (NaN₃) Zinc Chloride (ZnCl₂) Water Reflux 5-substituted-1H-tetrazole
Trimethylsilyl (B98337) Azide (TMSN₃) Dibutyltin Oxide (DBTO) Toluene Reflux 1-substituted-5-aryl tetrazole

Applying this to this compound, the reaction with an azide source would be expected to produce a bis-tetrazole derivative, significantly altering the chemical properties of the parent molecule.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Rings

The benzonitrile rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. minia.edu.egmasterorganicchemistry.comlibretexts.org However, the reactivity and regioselectivity of this substitution are heavily influenced by the substituents already present on the aromatic rings. uci.edu

The key substituents on each ring are the cyano group (-CN) and the large alkyl-type group, -(CH(Cl)C₆H₄CN).

The Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group through both induction and resonance. This effect deactivates the aromatic ring towards electrophilic attack, making the reaction significantly slower compared to benzene (B151609). minia.edu.eg The deactivating nature arises because the group withdraws electron density from the ring, making it less nucleophilic. uci.edu Furthermore, the cyano group is a meta-director. The resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is located at the ortho and para positions. minia.edu.eguci.edu Placing an electron-withdrawing group at these positions would further destabilize the intermediate. Therefore, the electrophile adds to the meta position to avoid this destabilization.

The Bis(4-cyanophenyl)methyl Group: This large group attached to the para position of each benzonitrile ring is an alkyl-type substituent. Alkyl groups are generally weak activating groups and ortho, para-directors due to inductive effects and hyperconjugation. ualberta.ca

When both groups are present, the directing effects must be considered together. The powerful deactivating and meta-directing effect of the cyano group typically dominates the weaker activating and ortho, para-directing effect of the alkyl substituent. ualberta.ca Therefore, electrophilic aromatic substitution on the benzonitrile rings of this compound is expected to be challenging and would likely occur at the position meta to the cyano group (i.e., ortho to the chloromethylene bridge).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Reactivity Effect Directing Effect
-CN (Cyano) Electron-withdrawing Deactivating meta
-R (Alkyl) Electron-donating Activating ortho, para
-Cl, -Br (Halogen) Electron-withdrawing (inductive), Electron-donating (resonance) Deactivating ortho, para
-NO₂ (Nitro) Electron-withdrawing Deactivating meta

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com However, due to the deactivated nature of the rings, harsh reaction conditions would likely be required.

Radical Reactions Involving the Chloromethylene Moiety

The chloromethylene bridge (-CHCl-) is a key site for radical reactivity. The carbon atom is a benzylic position, meaning it is directly attached to an aromatic ring. Radical reactions often involve three main steps: initiation, propagation, and termination. libretexts.org

A radical formed at the benzylic carbon by homolytic cleavage of the C-H or C-Cl bond would be highly stabilized by resonance. The unpaired electron can be delocalized over the π-systems of both adjacent benzonitrile rings, creating a very stable radical intermediate. This stability significantly lowers the activation energy for radical formation at this site.

Potential radical reactions involving the chloromethylene moiety include:

Radical Substitution: The chlorine atom can be replaced by another group via a radical chain mechanism. For example, reaction with a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH) could lead to the reduction of the C-Cl bond to a C-H bond, yielding bis(4-cyanophenyl)methane. libretexts.org

Atom Transfer Radical Polymerization (ATRP): The benzylic chloride can act as an initiator for ATRP, a controlled radical polymerization technique. This would allow for the growth of polymer chains from the central core of the molecule.

Coupling Reactions: In the presence of certain metals or under photolytic conditions, radical-radical coupling could occur, leading to the formation of a C-C bond and dimerization or reaction with other radical species.

Table 3: Potential Radical Reactions at the Chloromethylene Bridge

Reaction Type Reagents Potential Product
Radical Reduction Bu₃SnH, AIBN bis(4-cyanophenyl)methane
Radical Halogenation N-Bromosuccinimide (NBS), light 4,4'-(Bromochloromethylene)-bis-benzonitrile
Radical Coupling Zn, hv 1,2-bis(4-cyanophenyl)-1,2-bis(4-cyanophenyl)ethane

Interplay and Chemoselectivity between Functional Groups

The presence of multiple reactive sites in this compound leads to questions of chemoselectivity. The outcome of a reaction will depend on the chosen reagents and conditions, which can favor one reaction pathway over another.

Ionic vs. Radical Conditions: There is a clear distinction in reactivity based on the reaction conditions. Ionic conditions, particularly those involving strong electrophiles, will favor reactions on the aromatic rings (EAS), although this is disfavored by the deactivating cyano groups. Nucleophilic substitution could also occur at the chloromethylene bridge, replacing the chloride. In contrast, conditions that promote radical formation (e.g., UV light, radical initiators) will selectively target the chloromethylene bridge due to the high stability of the resulting benzylic radical.

Reactivity of Nitrile vs. Ring vs. Bridge:

The nitrile groups are generally unreactive under standard electrophilic or radical conditions but are the primary site for cycloadditions with specific reagents like azides.

The aromatic rings are deactivated towards electrophilic attack. Therefore, reactions at this site require forcing conditions.

The chloromethylene bridge is the most likely site for radical reactions and can also undergo nucleophilic substitution (Sₙ1 or Sₙ2 type reactions), where the chloride acts as a leaving group. The Sₙ1 pathway would be favored due to the formation of a resonance-stabilized benzylic carbocation.

This interplay allows for the selective functionalization of the molecule. For instance, one could first perform a radical substitution at the chloromethylene bridge under neutral, radical-promoting conditions without affecting the nitrile groups or the aromatic rings. Subsequently, the nitrile groups could be converted to tetrazoles under different conditions, demonstrating a controlled, stepwise modification of the molecule. The strong deactivation of the aromatic rings by the nitrile groups serves as a protecting effect, steering many reactions towards the more labile chloromethylene site.

Spectroscopic Characterization and Advanced Structural Elucidation of 4,4 Chloromethylene Bis Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of a hypothetical 4,4'-(Chloromethylene)-bis-benzonitrile, one would expect to observe distinct signals for the aromatic protons on the two para-substituted benzene (B151609) rings and the aliphatic proton of the chloromethylene bridge.

Aromatic Protons: The two benzonitrile (B105546) moieties are chemically equivalent due to the molecule's symmetry. The protons on each benzene ring would appear as a pair of doublets, characteristic of an AA'BB' spin system typical for 1,4-disubstituted benzene rings. The protons ortho to the nitrile group would be expected to resonate at a downfield chemical shift (typically δ 7.7-7.8 ppm) compared to the protons ortho to the chloromethylene bridge (likely in the δ 7.4-7.5 ppm region). The coupling constant between these adjacent protons would be in the range of 8-9 Hz.

Aliphatic Proton: The single proton of the chloromethylene (-CHCl-) bridge would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield, likely in the range of δ 6.0-6.5 ppm, due to the deshielding effects of the adjacent chlorine atom and the two aromatic rings.

¹H NMR Data for a Related Compound: 4-(Chloromethyl)benzonitrile (B47464) For comparison, the ¹H NMR spectrum of 4-(chloromethyl)benzonitrile shows a singlet for the methylene (B1212753) protons (-CH₂Cl) at approximately δ 4.6 ppm and two doublets for the aromatic protons at around δ 7.5 and δ 7.7 ppm.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following signals would be anticipated:

Aromatic Carbons: Due to symmetry, four distinct signals would be expected for the aromatic carbons. The carbon attached to the nitrile group (ipso-carbon) and the carbon attached to the chloromethylene bridge would have distinct chemical shifts. The other two signals would correspond to the protonated aromatic carbons. The quaternary carbon of the nitrile group itself would also be observable, typically in the range of δ 118-120 ppm.

Aliphatic Carbon: A single signal corresponding to the methine carbon of the chloromethylene bridge (-CHCl-) would be expected, likely in the region of δ 60-70 ppm.

¹³C NMR Data for a Related Compound: 4-(Chloromethyl)benzonitrile In the ¹³C NMR spectrum of 4-(chloromethyl)benzonitrile, the methylene carbon (-CH₂Cl) appears around δ 45 ppm, the nitrile carbon at approximately δ 118 ppm, and the aromatic carbons at various shifts between δ 129 and δ 143 ppm.

Two-Dimensional NMR Techniques for Connectivity Mapping

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure.

COSY: A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons on the same ring, confirming their ortho relationship. No cross-peaks would be expected for the singlet of the chloromethylene proton.

HSQC: An HSQC spectrum would establish the connectivity between protons and their directly attached carbons. It would show a correlation between the chloromethylene proton signal and the corresponding methine carbon signal, as well as correlations between the aromatic proton signals and their respective carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.

Analysis of Nitrile (C≡N) Stretching Frequencies

The most characteristic feature in the IR and Raman spectra of benzonitrile derivatives is the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this band is typically observed in the region of 2220-2240 cm⁻¹. researchgate.net For this compound, a strong, sharp absorption band in this region would be a definitive indicator of the nitrile functionality.

Characterization of C-Cl and Aromatic C-H Vibrations

C-Cl Vibrations: The stretching vibration of the carbon-chlorine bond (C-Cl) typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. This absorption is often of medium to strong intensity.

Aromatic C-H Vibrations: The stretching vibrations of the aromatic C-H bonds are expected to appear above 3000 cm⁻¹ (typically in the 3030-3100 cm⁻¹ range). google.com The out-of-plane C-H bending vibrations are also characteristic. For a 1,4-disubstituted benzene ring, a strong absorption in the 800-860 cm⁻¹ region is typically observed.

IR Data for a Related Compound: 4-Chlorobenzonitrile (B146240) The IR spectrum of 4-chlorobenzonitrile shows a prominent nitrile stretch around 2230 cm⁻¹ and other bands corresponding to the aromatic ring and the C-Cl bond. nist.gov

Raman Spectroscopy Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene rings would be expected to give a strong signal. The C≡N stretch is also typically Raman active.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and fragmentation analyses provide critical data.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₁₅H₉ClN₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. uni-regensburg.detandfonline.com

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N), is a key value that would be confirmed by HRMS analysis.

IsotopeAtomic Mass (Da)CountTotal Mass (Da)
¹²C12.00000015180.000000
¹H1.00782599.070425
³⁵Cl34.968853134.968853
¹⁴N14.003074228.006148
Theoretical Monoisotopic Mass 252.045436

A data table showing the calculation of the theoretical monoisotopic mass for C₁₅H₉ClN₂.

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of 252.0454 Da would confirm the elemental composition of C₁₅H₉ClN₂.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the original structure. chemguide.co.uk For this compound, the fragmentation is expected to be dictated by the weakest bonds and the stability of the resulting fragments.

The primary fragmentation pathway would likely involve the loss of the chlorine atom from the central carbon, as the C-Cl bond is relatively weak and its cleavage results in a highly stable diphenylmethyl-type carbocation, which is resonance-stabilized across both aromatic rings. rsc.org Other significant fragmentation pathways can also be predicted. miamioh.edunih.govresearchgate.net

Predicted Fragment Ionm/z (for ³⁵Cl)Proposed Structure/Origin
[M]⁺252Molecular Ion
[M-Cl]⁺217Loss of a chlorine radical, forming a stable diphenylmethyl cation
[M-HCl]⁺216Loss of hydrogen chloride
[C₈H₆N]⁺116Cleavage at the methylene bridge to form a cyanobenzyl cation
[C₇H₄N]⁺102Loss of HCN from a phenyl ring fragment

A data table listing the predicted major fragments of this compound in mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Although a specific crystal structure for this compound has not been identified in major databases, its solid-state conformation and packing can be inferred from the analysis of structurally similar molecules. nih.govresearchgate.net

In the crystalline state, the molecule of this compound would adopt a conformation that minimizes steric hindrance. The central carbon atom is sp³-hybridized, leading to a tetrahedral geometry. The two benzonitrile rings would not be coplanar but would be twisted relative to each other, adopting a "propeller-like" conformation similar to that seen in other diphenylmethane (B89790) derivatives. nih.govnih.gov The bond lengths and angles within the benzonitrile moieties are expected to be consistent with standard values for aromatic nitriles.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nsf.govrsc.org For this compound, several types of interactions are expected to play a key role in stabilizing the crystal structure. rsc.orgresearchgate.net

Interaction TypeDescription
π-π StackingThe electron-rich aromatic rings of adjacent molecules can stack on top of each other, contributing significantly to crystal stability.
C-H···N Hydrogen BondsWeak hydrogen bonds can form between the hydrogen atoms on the aromatic rings or the central methylene group and the nitrogen atom of the nitrile group on a neighboring molecule. nih.gov
Halogen InteractionsThe chlorine atom can participate in weak interactions, such as C-Cl···π or C-Cl···N contacts, further influencing the molecular packing.

A data table summarizing the potential intermolecular interactions governing the crystal packing of this compound.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). science.govlibretexts.org This is often done to improve volatility, thermal stability, or detector response. nih.govtheanalyticalscientist.com

The most reactive site in this compound is the benzylic chloride at the methylene bridge. This group is susceptible to nucleophilic substitution, making it an ideal target for derivatization. rsc.orgresearchgate.netresearchgate.net

Reagent ClassExample ReagentPurposeDetection Method
Amines1-(4-Nitrophenyl)piperazineIntroduces a strong chromophore for UV-Vis detection. researchgate.netHPLC-UV
Fluorescent AminesDansyl HydrazineAttaches a fluorescent tag for highly sensitive detection. nih.govHPLC-Fluorescence
ThiolsThiophenolReplaces chlorine with a sulfur-containing group, altering chromatographic behavior.HPLC, GC-MS
Alcohols/PhenolsBenzoyl ChlorideWhile typically used for amines/alcohols, this highlights a general strategy for adding detectable moieties. nih.govacs.orgHPLC-UV, LC-MS

A data table illustrating potential derivatization strategies for the analysis of this compound.

These derivatization reactions convert the halide into a more easily detectable or separable product, which is crucial for quantifying trace amounts of the compound in complex matrices. rsc.org

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS can be employed for purity assessment, identification in complex matrices, and metabolite studies. semanticscholar.org The gas chromatograph separates the compound from other components based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compound into characteristic ions, generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of nitriles can sometimes be complex due to the absence of a strong molecular ion peak. whitman.edu Often, a [M-1] peak, resulting from the loss of a hydrogen atom, is observed. whitman.edu The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the benzonitrile substructures and losses related to the chloromethylene bridge. The presence of chlorine would also be indicated by the characteristic isotopic pattern of chlorine (35Cl and 37Cl).

The conditions for GC-MS analysis must be carefully optimized to achieve good chromatographic resolution and sensitivity. chromatographyonline.com Key parameters include the type of GC column, the temperature program of the oven, the injector temperature, and the mass spectrometer settings. chromatographyonline.com For instance, a non-polar or medium-polarity capillary column is often suitable for the analysis of aromatic nitriles.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Ion Source Temperature 230 °C

| Quadrupole Temperature | 150 °C |

This table presents a typical set of starting parameters for the GC-MS analysis of a compound with the structural characteristics of this compound. Actual parameters would require optimization.

Functional Group Specific Derivatization for Improved Volatility and Detector Response

While this compound itself may be sufficiently volatile for GC-MS analysis, its derivatives or related compounds with more polar functional groups (e.g., hydroxyl or amine groups introduced through metabolic processes or as impurities) may require derivatization. jfda-online.comyoutube.com Derivatization is a chemical modification technique used to convert an analyte into a form that has better chromatographic properties, such as increased volatility and thermal stability, and improved detector response. researchgate.netgcms.cz

For derivatives of this compound containing polar functional groups, several derivatization strategies can be employed:

Silylation: This is a common derivatization technique where an active hydrogen in a functional group (e.g., -OH, -NH2) is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com Silylation significantly increases the volatility and thermal stability of the compound. youtube.com

Acylation: This method introduces an acyl group into the molecule, typically by reacting it with an anhydride (B1165640) or an acyl halide. jfda-online.com Fluoroacyl derivatives, in particular, can enhance the response of an electron capture detector (ECD) and can produce characteristic mass spectral fragmentation patterns. jfda-online.com

Alkylation: This process involves the replacement of an active hydrogen with an alkyl group. gcms.cz Esterification, a type of alkylation, is used to derivatize carboxylic acids. gcms.cz

The choice of derivatization reagent depends on the specific functional group present in the derivative of this compound. gcms.cz For example, if a hydroxylated metabolite of the compound were to be analyzed, silylation would be a suitable approach.

Table 2: Common Derivatization Reagents and Their Target Functional Groups

Derivatization Method Reagent Example Target Functional Groups
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alcohols, Phenols, Carboxylic Acids, Amines
Acylation Trifluoroacetic Anhydride (TFAA) Alcohols, Phenols, Amines

This table provides examples of common derivatization strategies that could be applied to polar derivatives of this compound to improve their amenability to GC-MS analysis.

The successful derivatization of an analyte can lead to sharper chromatographic peaks, reduced tailing, and lower limits of detection. researchgate.net The reaction conditions, including the solvent, temperature, and reaction time, must be carefully optimized to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.com

Potential Applications and Materials Science Relevance of 4,4 Chloromethylene Bis Benzonitrile

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

Polycondensation is a key method for synthesizing polymers where monomers react to form a polymer chain with the elimination of a small molecule, such as water or HCl. While 4,4'-(Chloromethylene)-bis-benzonitrile itself has one primary reactive site at the chloromethylene bridge, its structural analogue, 4,4'-bis(chloromethyl)-biphenyl, which has two reactive sites, is extensively used in polycondensation reactions. For instance, high-temperature solution polycondensation of 4,4'-bis(chloromethyl)biphenyl with dithiol compounds like 4,4′-biphenyldithiol has been shown to produce highly thermally and chemically resistant polysulfides. researchgate.net This is due to the formation of a predominantly aromatic polymer structure.

By analogy, derivatives of this compound, modified to have two reactive sites (for example, by converting the nitrile groups or adding other functional groups to the phenyl rings), could participate in similar polycondensation reactions. Such polymers would incorporate the rigid, polar bis-benzonitrile structure directly into the polymer backbone, potentially yielding materials with high thermal stability and specific dielectric properties.

The direct use of this compound as a monomer or modifying agent allows for the precise introduction of both nitrile (cyano) and chloro functional groups into a polymer structure. These groups are highly valuable in materials science. researchgate.netrsc.org

Nitrile Groups: The highly polar nitrile group can enhance intermolecular interactions, leading to materials with higher glass transition temperatures and specific solubility characteristics. lu.se Furthermore, the nitrile group is a versatile chemical handle that can undergo post-polymerization modifications, such as hydrolysis to form amides or reduction to form amines, allowing for the tailoring of polymer properties. researchgate.net

Halogen Moieties: The chlorine atom serves as a reactive site for grafting other polymer chains or attaching functional molecules. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly and crystal engineering of polymeric materials. rsc.org

The synthesis of polymers containing these functionalities can be achieved through various methods, including the copolymerization of monomers containing reactive groups that can be later converted to the desired functionalities. cmu.edu Using this compound provides a direct route to incorporate these moieties, creating functional materials for a range of applications.

Building Block for Advanced Organic Functional Materials

Organic building blocks are essential components for the bottom-up assembly of complex molecular architectures used in pharmaceuticals, materials science, and organic chemistry. researchgate.net The defined structure of this compound makes it an attractive building block for creating sophisticated functional materials.

In the field of photovoltaics, particularly perovskite solar cells (PSCs), the performance and stability of devices are highly dependent on the efficiency of charge transporting layers (CTLs). researchgate.net Research has demonstrated that using 4-(chloromethyl)benzonitrile (B47464) as an additive can significantly improve the performance of inverted PSCs. researchgate.net This monofunctional analogue acts as a passivating agent for both the electron and hole transport layers. researchgate.net

Its application leads to a reduction in surface defects and improves the interfacial contact between the perovskite and the CTLs. researchgate.net This results in enhanced photoelectric conversion efficiency (PCE) and superior device stability under humid conditions. researchgate.net The improvements are attributed to better wettability and reduced particle agglomeration in the CTLs. researchgate.net

Table 1: Performance Enhancement of Perovskite Solar Cells with 4-(chloromethyl)benzonitrile Additive An interactive table summarizing the key performance metrics.

Performance Metric Control Device Device with Additive Improvement
Photoelectric Conversion Efficiency (PCE) <20% >20% Significant Increase
Short Circuit Current (Jsc) Not specified 23.9 mA cm⁻² Remarkable
Fill Factor (FF) <81% 81% Improved
Humidity Stability (1000h @ 30% humidity) <80% of initial PCE 80% of initial PCE Enhanced
Humidity Stability (1000h @ 85% humidity) <70% of initial PCE 70% of initial PCE Enhanced

Data sourced from a 2023 study on inverted perovskite solar cells. researchgate.net

Drawing from these findings, the bifunctional nature of this compound presents an intriguing possibility. It could be used not just as an additive but as a cross-linker or a monomer to create a polymeric charge transport layer. Such a structure could offer the same passivation benefits while providing enhanced morphological stability and durability, further advancing the development of efficient and long-lasting solar cells.

Molecules with extended π-conjugated systems, like the biphenyl (B1667301) core in this compound, are often precursors to materials with interesting photophysical properties, including fluorescence. rsc.org The rigid structure of this compound is conducive to efficient light emission.

High-purity 4,4'-bis(chloromethyl)-biphenyl, a close structural analogue, is a known and important intermediate in the production of fluorescent whitening agents. rsc.orgnih.gov These agents function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, making materials appear brighter and whiter. The synthesis of multifunctional benzonitrile (B105546) derivatives has also led to materials with applications in Organic Light Emitting Diodes (OLEDs), exhibiting properties like thermally activated delayed fluorescence (TADF). The combination of the biphenyl-like core and the electron-withdrawing nitrile groups in this compound suggests its potential as a precursor for a new class of dyes, pigments, and fluorescent probes for optoelectronic applications. rsc.org

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, typically possess a rigid, elongated (calamitic or rod-like) shape. The biphenyl unit is a classic example of a rigid core used to construct mesogens.

High-purity 4,4'-bis(chloromethyl)-biphenyl can be used to synthesize liquid crystal compounds. nih.gov Its rigid, linear structure is a key feature that promotes the formation of ordered liquid crystalline phases. This compound shares this fundamental rod-like geometry, making it a strong candidate for use as a mesogenic building block.

Precursor for Ligand Synthesis in Coordination Chemistry and Catalysis

The presence of two nitrile (-C≡N) groups and a reactive chloromethylene (-CHCl-) bridge makes this compound a versatile building block for designing novel ligands. In coordination chemistry, ligands are crucial molecules that bind to a central metal atom, and their structure dictates the resulting complex's properties and reactivity.

Well-known coordination complexes such as bis(benzonitrile)palladium dichloride, with the formula PdCl₂(NCC₆H₅)₂, serve as valuable reagents and precatalysts. dbpedia.orgwikipedia.org These compounds are effective because the benzonitrile ligands are labile, meaning they can be easily displaced by other molecules, making them excellent starting points for synthesizing new metal complexes. wikipedia.orgresearchgate.net By analogy, this compound can function as a bidentate or bridging ligand, coordinating to one or more metal centers through the nitrogen atoms of its two nitrile groups.

Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a stable ring-like structure known as a chelate. libretexts.org The effectiveness of a chelating agent is related to its ability to form these rings.

The geometry of this compound, with its two nitrile groups positioned far apart on opposite ends of a rigid structure, prevents it from forming a small, stable chelate ring with a single metal ion. libretexts.org Instead, it is more likely to act as a bidentate bridging ligand , where each nitrile group coordinates to a different metal center. This can lead to the formation of coordination polymers or large, ring-like structures called macrocycles.

However, the true potential for chelation lies in the derivatization of the central chloromethylene bridge. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This reactive site can be used to introduce other functional groups with stronger coordinating abilities, effectively transforming the molecule into a true chelating ligand. For example, substitution with phosphine (B1218219) or amine groups could create a scaffold capable of forming a stable chelate ring with a transition metal.

Table 1: Potential Ligand Architectures from this compound

Original Functional GroupPotential Derivatization ReactionResulting Functional GroupPotential Coordination Mode
Nitrile (-CN)Coordination to metalNitrile-Metal BondMonodentate, Bridging
Chloromethylene (-CHCl-)Nucleophilic Substitution with Bis(phosphino)ethaneDiphosphine BridgeBidentate, Chelating
Chloromethylene (-CHCl-)Nucleophilic Substitution with EthylenediamineDiamine BridgeBidentate, Chelating
Chloromethylene (-CHCl-)Nucleophilic Substitution with EthanedithiolDithioether BridgeBidentate, Chelating

Transition metal complexes are the foundation of modern catalysis. Precursors like bis(benzonitrile)palladium(II) chloride are widely used to generate active catalysts for a range of chemical transformations, including important carbon-carbon bond-forming reactions. sigmaaldrich.com Complexes derived from this compound could serve as precatalysts for similar processes. The unique, rigid structure of the ligand could impart novel steric and electronic properties to the metal's active site, potentially leading to enhanced catalytic activity or selectivity.

Two areas where novel catalysts are in high demand are olefin isomerization and the copolymerization of carbon dioxide (CO₂).

Olefin Isomerization: This process, which involves shifting the position of a double bond in an alkene, is crucial in the petrochemical industry. The development of new catalysts with improved efficiency and selectivity remains an important goal. A catalyst built around the this compound framework could provide a well-defined and sterically hindered environment, potentially influencing the regioselectivity of the isomerization process.

CO₂ Copolymerization: The utilization of CO₂ as a chemical feedstock is a key objective in green chemistry. Catalytic copolymerization of CO₂ with epoxides to produce polycarbonates is a promising route. The efficiency of this process is highly dependent on the catalyst's design. Palladium complexes have been investigated for their role in CO₂ hydrogenation, a related transformation. researchgate.net Ligands derived from this compound could be used to construct robust catalytic systems for activating CO₂ and promoting its incorporation into polymer chains.

Synthesis of Highly Functionalized Organic Molecules and Complex Molecular Architectures

Beyond its role in coordination chemistry, this compound is a valuable building block for constructing larger, more complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures through reactions at its nitrile groups or its central chloromethylene bridge.

The reactivity of the nitrile groups is well-established. They can be transformed into a variety of other functional groups, providing multiple pathways for molecular elaboration. For instance, nitriles can be converted into tetrazoles, which are important functional groups in medicinal chemistry. researchgate.netnih.gov

The chloromethylene bridge serves as a key linkage point. The central carbon atom is susceptible to nucleophilic substitution, allowing the entire bis(benzonitrile) framework to be attached to other molecular scaffolds. A notable example of a similar synthetic strategy is found in the preparation of Letrozole, an important pharmaceutical agent. google.com Letrozole, chemically named 4,4′-(1H-1,2,4-triazol-1-ylmethylene)bisbenzonitrile, features a similar bis(benzonitrile) structure linked by a methylene (B1212753) bridge to a triazole ring. This highlights the utility of this type of framework in building complex, functional molecules. google.com

The rigid, well-defined geometry of this compound also makes it an excellent candidate for creating highly ordered materials, such as polymers or metal-organic frameworks (MOFs), where predictable and repeating structural units are essential.

Table 2: Synthetic Utility of Functional Groups in this compound

Functional GroupType of ReactionProduct Functional Group
NitrileHydrolysisCarboxylic Acid
NitrileReductionAmine
Nitrile[3+2] Cycloaddition (with azide)Tetrazole
ChloromethyleneNucleophilic Substitution (with amines, alkoxides, etc.)Substituted Methylene Bridge

Future Research Directions and Unexplored Avenues for 4,4 Chloromethylene Bis Benzonitrile

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile and related compounds often relies on chloromethylation reactions, which can involve hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic methodologies.

Key areas for exploration include:

Solvent-Free and Alternative Solvent Systems: Investigating solid-state reactions or the use of greener solvents such as ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis.

Catalytic Approaches: The development of novel catalysts, including heterogeneous catalysts or biocatalysts, could lead to more efficient and selective transformations under milder reaction conditions, minimizing energy consumption and by-product formation. uva.nlcell.com For instance, enzymatic transformations have shown promise in the synthesis of nitriles from alcohols under mild, cyanide-free conditions. uva.nl Photocatalytic methods using materials like BiOBr nanosheets for the ammoxidation of benzyl alcohols also present a green alternative. chemistryviews.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govfrontiersin.orgeurekaselect.comnih.govudayton.edu Exploring these non-conventional energy sources for the synthesis of this compound could lead to more efficient and sustainable processes.

Synthesis ApproachPotential Advantages
Solvent-Free Synthesis Reduced solvent waste, lower environmental impact, potential for simplified purification.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources, reduced toxicity. uva.nlcell.comnih.gov
Microwave-Assisted Synthesis Faster reaction times, increased yields, improved energy efficiency. nih.govfrontiersin.orgeurekaselect.comnih.govudayton.edu
Photocatalysis Use of light as a clean energy source, mild reaction conditions. chemistryviews.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the chloromethyl group and the two nitrile functionalities. While substitution reactions at the chloromethyl position are expected, a deeper exploration of its reactivity could unveil novel transformations and synthetic applications.

Future research could focus on:

Organometallic Chemistry: The benzonitrile (B105546) moieties can act as ligands for transition metals, opening up avenues for the synthesis of novel coordination polymers and organometallic complexes with interesting catalytic or material properties. sigmaaldrich.comrsc.orgwikipedia.orgpreciouscatalyst.comtcichemicals.com For example, bis(benzonitrile)palladium(II) chloride is a well-known catalyst in cross-coupling reactions. sigmaaldrich.com

Photochemical Reactions: The aromatic rings and the chloromethyl group may exhibit unique photochemical reactivity. Investigating photochemical transformations, such as dearomatization reactions or radical couplings, could lead to the synthesis of complex three-dimensional structures from this relatively simple precursor. thieme-connect.denih.govchinesechemsoc.orgrsc.org

Cycloaddition Reactions: The nitrile groups can potentially participate in cycloaddition reactions, offering a pathway to construct heterocyclic rings and more complex molecular architectures.

Supramolecular Chemistry: The molecule's shape and the presence of polar nitrile groups could be exploited in the design of host-guest complexes and self-assembled supramolecular structures.

Integration into Hybrid Organic-Inorganic Materials

The bifunctional nature of this compound makes it an excellent candidate for integration into hybrid organic-inorganic materials, where it can act as a bridging ligand or a functional component.

Promising areas of investigation include:

Metal-Organic Frameworks (MOFs): The nitrile groups can coordinate to metal ions, making this compound a potential linker for the synthesis of novel MOFs. The flexibility of the chloromethylene bridge could lead to frameworks with unique dynamic properties. The synthesis of MOFs often involves solvothermal methods where the linker and metal precursors are reacted in a suitable solvent. nih.govmdpi.comnih.govresearchgate.netrsc.org

Functionalized Nanoparticles: The chloromethyl group can be used to covalently attach the molecule to the surface of inorganic nanoparticles, such as silica (B1680970) or gold. This surface modification could be used to alter the properties of the nanoparticles or to introduce specific functionalities. nih.govcd-bioparticles.comnih.govsemanticscholar.orgresearchgate.net

Polymer-Clay Nanocomposites: Incorporation of this compound into polymer-clay nanocomposites could enhance the material's thermal and mechanical properties. The nitrile groups could interact with the clay surface, while the chloromethyl group could be used for further polymerization or cross-linking.

Advanced Characterization of Material Performance and Durability

As new materials based on this compound are developed, a thorough understanding of their performance and durability will be crucial for their practical application.

Future research should employ advanced characterization techniques to evaluate:

Thermal Stability: Understanding the thermal degradation mechanisms of polymers and materials derived from this compound is essential for high-temperature applications. Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) can provide valuable insights into the decomposition pathways.

Mechanical Properties: For structural applications, a detailed analysis of the mechanical properties, such as tensile strength, modulus, and toughness, of polymers and composites incorporating this compound will be necessary.

Photostability and Weathering: The long-term stability of these materials under environmental conditions, including exposure to UV radiation and moisture, needs to be assessed. Studies on photodegradation and weathering can help in the design of more durable materials. nih.govresearchmap.jpmdpi.comatlas-mts.com

Hydrolytic Stability: The presence of a chloromethyl group raises questions about the hydrolytic stability of the molecule and materials derived from it, especially in humid environments. Kinetic studies on the hydrolysis of the C-Cl bond under different conditions would be informative. stackexchange.comnih.govresearchgate.net

Computational Design of Derivatives with Tailored Electronic and Structural Properties

Computational chemistry offers powerful tools to predict the properties of new molecules and materials, guiding synthetic efforts towards desired functionalities.

Future computational studies on this compound and its derivatives could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can aid in understanding its reactivity patterns and in designing molecules with specific electronic properties for applications in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and the morphology of polymers and other materials derived from it. This can help in understanding structure-property relationships at the molecular level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: By developing QSAR/QSPR models, it may be possible to predict the properties of new derivatives of this compound without the need for their synthesis and experimental characterization. routledge.com This can accelerate the discovery of new materials with optimized performance. The prediction of polymer properties is a key application of such models. routledge.compageplace.decast-amsterdam.org

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Prediction of electronic properties, reactivity, and spectroscopic signatures of derivatives.
Molecular Dynamics (MD) Simulation of polymer chain dynamics, morphology of hybrid materials, and conformational analysis.
QSAR/QSPR Prediction of material properties (e.g., thermal stability, mechanical strength) of new derivatives. routledge.com

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials with tailored properties for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 4,4'-(Chloromethylene)-bis-benzonitrile, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions involving chloroacetonitrile derivatives. For example, refluxing chloroacetonitrile with thioglycollic acid in dimethylformamide (DMF) for 3 hours yields high-purity thiazole derivatives (88% yield) . Optimization involves adjusting solvent polarity (e.g., DMF enhances nucleophilicity), reaction time, and temperature. Catalytic agents or inert atmospheres may further improve efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Elemental analysis to confirm stoichiometry.
  • Spectral methods :
  • IR spectroscopy to identify nitrile (C≡N) stretches (~2200 cm⁻¹) and chloromethylene (C-Cl) bonds.
  • NMR (¹H and ¹³C) to resolve aromatic protons and carbon environments .
    • Quantum chemical calculations to validate spectral data and molecular geometry .

Advanced Research Questions

Q. How does this compound interact with biological systems, particularly in aromatase inhibition?

The compound’s structural analogs (e.g., Letrozole) act as non-steroidal aromatase inhibitors by competitively binding to the enzyme’s active site. The cyanobenzene moieties mimic steroidal backbones, blocking androgen-to-estrogen conversion . Researchers should employ in vitro assays (e.g., human placental microsomes) to measure inhibition kinetics (IC₅₀) and validate binding via X-ray crystallography or molecular docking simulations.

Q. How can researchers resolve contradictions in spectral or elemental analysis data for this compound?

Discrepancies may arise from impurities or isomerization. Mitigation strategies include:

  • Repetitive purification (e.g., sequential recrystallization in polar/non-polar solvents).
  • Cross-validation with computational models (e.g., DFT calculations for NMR/IR peak assignments) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns.

Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

Conduct accelerated degradation studies:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
  • Hydrolytic stability : Test in aqueous buffers (pH 1–13) and analyze by LC-MS for breakdown products.

Q. How can the electronic properties of this compound be exploited in materials science applications?

The nitrile groups enable coordination with metal ions (e.g., Cu, Pd) for catalysis or MOF synthesis. Electrochemical studies (cyclic voltammetry) can assess redox behavior, while DFT calculations predict charge distribution for optoelectronic applications .

Methodological Considerations

  • Synthetic Challenges : Chlorine’s electronegativity may hinder nucleophilic substitutions; using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts can improve reactivity.
  • Data Reproducibility : Document solvent batch effects (e.g., peroxide levels in DMF) and moisture control to ensure consistency .
  • Safety Protocols : Handle nitriles in fume hoods due to potential cyanide release under acidic conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.